1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
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Description
1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications of Related Compounds
Pharmacological Activities of Phenothiazines :Phenothiazine derivatives, containing structural functionalities similar to "1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine", have been explored for a variety of biological activities. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).
Chemistry and Biological Significances of Thiadiazolines :Compounds related to "this compound", especially those containing thiadiazoline rings, have been synthesized and studied for their biological activities against various microbial strains. The synthesis methods and their pharmaceutical significance highlight the potential of thiadiazoline and related heterocyclic compounds in scientific research (Yusuf & Jain, 2014).
Piperazine Derivatives in Therapeutic Use :Piperazine, a core component in the compound of interest, is significantly utilized in drug design due to its presence in many drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus have led to a wide range of medicinal potentials, indicating the importance of this structure in developing new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
Biological Activities and SAR of Piperazine Analogues :Piperazine analogues, sharing structural similarities with the compound , have shown significant anti-mycobacterial properties against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review focuses on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)16(20)19-9-7-14(8-10-19)22-15-11-17-23-18-15/h3-6,11,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCJUMYJYSRHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.